4-(4-Bromophenyl)thiazole-2-carboxylic acid
Overview
Description
“4-(4-Bromophenyl)thiazole-2-carboxylic acid” is a chemical compound with the molecular formula C10H6BrNO2S . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen atoms .
Synthesis Analysis
A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these synthesized compounds were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular weight of this compound is 284.13 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 284.13 g/mol . The compound is a solid .Scientific Research Applications
Corrosion Inhibition
4-(4-Bromophenyl)thiazole-2-carboxylic acid derivatives have been explored for their potential as corrosion inhibitors. Studies using Density Functional Theory (DFT) and Monte Carlo simulation assessed the performance of certain carbohydrazide Schiff bases, including derivatives of this compound, as corrosion inhibitors for steel in acidic mediums. Theoretical data obtained were largely in agreement with experimental results, indicating the effectiveness of these compounds in corrosion inhibition (Obot et al., 2016).
Antimicrobial Activity
This compound and its derivatives have shown significant antimicrobial activity. Synthesis and characterization of thiazole derivatives, including those related to this compound, have been conducted, with evaluations of their antimicrobial efficacy against various microorganisms. Some derivatives have been found to be highly effective against specific bacterial and fungal strains (Deep et al., 2014).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives are critical for understanding their potential applications. Research has been conducted on improved methods for synthesizing these compounds, ensuring accurate structure and purity, which is essential for their application in various scientific research fields (Zhou, 2009).
Applications in Biological and Medical Research
Studies have explored the use of this compound derivatives in biological and medical research. For instance, the synthesis of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives and their assessment for fungicidal and antivirus activities demonstrate their potential in developing new strategies for controlling fungi and viruses (Fengyun et al., 2015).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities .
Mode of Action
Thiazole compounds, in general, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
4-(4-bromophenyl)-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOVEPJNODGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653783 | |
Record name | 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886366-94-5 | |
Record name | 4-(4-Bromophenyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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